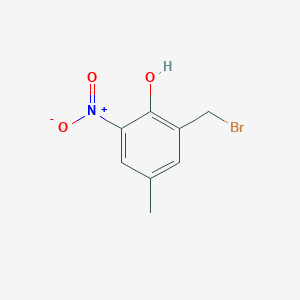
2-(Bromomethyl)-4-methyl-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-methyl-6-nitrophenol is an organic compound with the molecular formula C8H8BrNO3 This compound is characterized by the presence of a bromomethyl group, a methyl group, and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methyl-6-nitrophenol typically involves the bromination of 4-methyl-6-nitrophenol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a suitable solvent like dichloromethane or acetone under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction is conducted in a pipeline reactor with controlled temperature and illumination to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-methyl-6-nitrophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The phenol ring can undergo further substitution reactions, such as nitration or sulfonation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as concentrated sulfuric acid or nitric acid are used under controlled temperature conditions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of the nitro group.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Electrophilic Aromatic Substitution: Products include nitro derivatives and sulfonic acids.
Reduction: The major product is 2-(Aminomethyl)-4-methyl-6-nitrophenol.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-methyl-6-nitrophenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is used in the study of enzyme inhibitors and receptor binding assays.
Industrial Applications: The compound is used in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-methyl-6-nitrophenol involves its interaction with biological molecules through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromomethyl-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- 2-(Bromomethyl)benzonitrile
Uniqueness
2-(Bromomethyl)-4-methyl-6-nitrophenol is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions. The presence of both a bromomethyl and a nitro group allows for diverse reactivity, making it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
185062-86-6 |
|---|---|
Fórmula molecular |
C8H8BrNO3 |
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C8H8BrNO3/c1-5-2-6(4-9)8(11)7(3-5)10(12)13/h2-3,11H,4H2,1H3 |
Clave InChI |
NXYAZWAFGRMUCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















